UAA crosslinker 1 hydrochloride
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Overview
Description
UAA crosslinker 1 hydrochloride is a compound used for the incorporation of non-canonical amino acids into proteins. It is an amber codon that can be incorporated into proteins in vivo by utilizing the promiscuous activity of certain wild-type and engineered aminoacyl-tRNA synthetases . This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
UAA crosslinker 1 hydrochloride is synthesized through a series of chemical reactions involving the incorporation of an azide group. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is produced under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
UAA crosslinker 1 hydrochloride undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group of this compound reacting with alkyne-containing molecules in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, driven by ring strain.
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): Requires copper catalysts and alkyne-containing molecules.
Strain-promoted alkyne-azide cycloaddition (SPAAC): Involves DBCO or BCN groups.
Major Products
The major products formed from these reactions are cycloaddition products, which are used in various applications, including bioconjugation and molecular labeling .
Scientific Research Applications
UAA crosslinker 1 hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
UAA crosslinker 1 hydrochloride exerts its effects through the incorporation of non-canonical amino acids into proteins. This process involves the use of engineered aminoacyl-tRNA synthetases that recognize the amber codon and incorporate the non-canonical amino acid into the growing polypeptide chain . The azide group of this compound allows for subsequent click chemistry reactions, enabling the attachment of various functional groups to the protein .
Comparison with Similar Compounds
Similar Compounds
UAA crosslinker 1: Similar to UAA crosslinker 1 hydrochloride but without the hydrochloride group.
Other click chemistry reagents: Compounds containing azide or alkyne groups that undergo similar cycloaddition reactions.
Uniqueness
This compound is unique due to its ability to incorporate non-canonical amino acids into proteins and its versatility in click chemistry reactions. Its azide group allows for efficient and specific bioconjugation, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKPJVGUFZIJQ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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